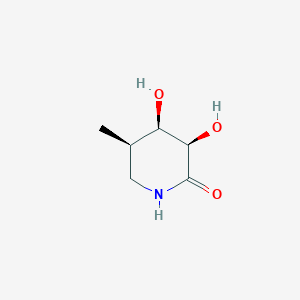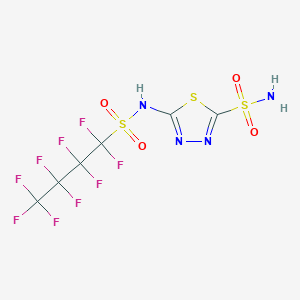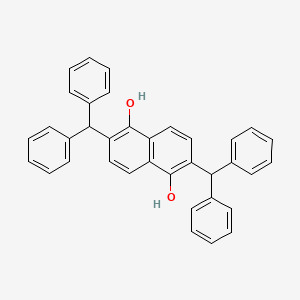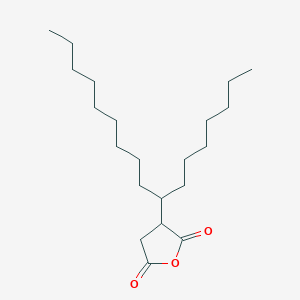
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is a chemical compound that belongs to the class of piperidinones. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This method involves the reaction of amino alcohols with suitable reagents to form the piperidinone ring.
Oxidation of piperidine derivatives: Piperidine derivatives can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include:
Enzyme inhibition or activation: Affecting metabolic processes.
Receptor binding: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A simpler analog with similar structural features.
3,4-Dihydroxy-5-methylpiperidine: A related compound with hydroxyl and methyl groups.
N-Methylpiperidinone: Another piperidinone derivative with a methyl group on the nitrogen atom.
Uniqueness
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidinone derivatives.
Properties
CAS No. |
536744-86-2 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-3-2-7-6(10)5(9)4(3)8/h3-5,8-9H,2H2,1H3,(H,7,10)/t3-,4-,5-/m1/s1 |
InChI Key |
NTZKJRXXWZUJGO-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@H]([C@@H]1O)O |
Canonical SMILES |
CC1CNC(=O)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)

![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)



![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
